molecular formula C51H79N17O13 B13422270 N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Cat. No.: B13422270
M. Wt: 1138.3 g/mol
InChI Key: AMBDZQJFGVWDDV-GCFINZEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is often used in biochemical research due to its unique properties and interactions with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

The peptide undergoes site-specific cleavage by metalloproteases, releasing a fluorescent fragment. The reaction relies on Förster resonance energy transfer (FRET):

  • Fluorophore (N-Me-Abz) : Attached to the ε-amino group of lysine, emitting fluorescence at 440–450 nm upon excitation at 340–360 nm .

  • Quencher (Dnp) : 2,4-Dinitrophenyl group suppresses fluorescence until hydrolysis occurs .

Cleavage at the Gly-Leu bond separates the fluorophore from the quencher, generating a measurable fluorescent signal .

Kinetic Parameters

The specificity constant (kcat/Kmk_{cat}/K_m) reflects catalytic efficiency. For N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ :

Enzymekcat/Kmk_{cat}/K_m (Relative to Mca-PLGL-Dpa-AR-NH₂)Reference
MMP-12-fold increase
MMP-89-fold increase
MMP-132-fold increase
MMP-143-fold increase

This substrate shows enhanced efficiency for collagenases (MMP-1, -8, -13) and membrane-type MMPs (MMP-14) .

Inhibitor Screening

Exiguolysin, a thermolysin-like peptidase, hydrolyzes this substrate with high sensitivity. Inhibitors targeting the active site were screened using competitive assays :

InhibitorKiK_i (μM)
SH-CH₂-CO-Met-Tyr-NH₂1.95
Me-Met-Lys-NH₂3.10
Me-Val-Val-NH₂3.21

Hydrophobic residues (Met, Val) in the P1′ position enhance inhibitor potency .

Fluorometric Assay Conditions

  • Excitation/Emission : 330 nm / 460 nm .

  • Reaction Volume : 100 µL in 96-well plates .

  • Time Course : Fluorescence monitored every 30 sec for 45 min .

Stability and Storage

  • Storage : -20 ± 5 °C to prevent degradation .

  • Salt Form : Trifluoroacetate salt ensures solubility in aqueous buffers .

Scientific Research Applications

Peptide Synthesis

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is widely recognized as a crucial building block in peptide synthesis. Its incorporation into complex peptide sequences is essential for developing therapeutic agents and understanding biological mechanisms. The compound's structure allows for the creation of peptides with specific functionalities, which are vital for drug discovery and development processes .

Drug Delivery Systems

The compound's stability and bioavailability enhance its suitability for advanced drug delivery systems. Researchers utilize this compound to formulate drugs that require precise targeting and controlled release mechanisms. Its unique properties facilitate improved therapeutic efficacy, making it an important component in pharmaceutical formulations aimed at treating various diseases .

Biotechnology Research

In biotechnology, this compound serves as a key reagent for studying protein interactions and cellular mechanisms. It aids researchers in elucidating complex biological processes at the molecular level, contributing to advancements in biotechnological applications such as enzyme assays and protein engineering .

Diagnostic Applications

This compound is increasingly incorporated into diagnostic assays to enhance sensitivity and specificity. Its ability to serve as a substrate in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tools allows for more accurate detection of biomarkers associated with various diseases. The use of this compound is particularly beneficial in clinical settings where precise measurements are critical .

Vaccine Development

This compound is also being explored in vaccine development. Its properties can be leveraged to design vaccine candidates that enhance immune responses, thereby improving overall efficacy against infectious diseases. The compound's role in modulating immune pathways makes it a promising candidate for future vaccine formulations .

Case Study 1: Peptide-Based Drug Development

Research has demonstrated that peptides incorporating this compound exhibit enhanced binding affinities to target receptors, leading to improved therapeutic outcomes in preclinical models of cancer treatment. These studies highlight the potential of this compound in creating targeted therapies that can minimize side effects while maximizing efficacy .

Case Study 2: Enzyme Inhibition Studies

In studies focused on bacterial protease inhibitors, this compound has been utilized to investigate structure-activity relationships (SAR) among various inhibitors. The findings indicate that modifications to the peptide sequence can significantly enhance inhibitory activity against specific bacterial enzymes, paving the way for new antibiotic development strategies .

Mechanism of Action

The mechanism of action of N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: A similar peptide without the N-methylation.

    Other Synthetic Peptides: Various peptides with different sequences but similar applications in research.

Uniqueness

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and interactions compared to other peptides. This uniqueness makes it valuable in specialized research applications.

Biological Activity

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a synthetic peptide, has garnered attention due to its potential biological activities, particularly as a substrate for various proteolytic enzymes. This article delves into its biological activity, focusing on its role as a substrate in enzymatic reactions, its structural properties, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C51H79N17O13
  • Molecular Weight : 1138.28 g/mol

Structural Composition

The compound consists of:

  • Amino Acids : Incorporates several amino acids including lysine (Lys), proline (Pro), leucine (Leu), glycine (Gly), and arginine (Arg).
  • Functional Groups : The presence of N-methyl and dinitrophenyl groups enhances its biochemical properties.

Enzymatic Substrate Properties

This compound is primarily utilized as a substrate in assays for matrix metalloproteinases (MMPs) and related enzymes such as the tumor necrosis factor converting enzyme (TACE). These enzymes are crucial in tissue remodeling and processing of signaling molecules.

Detection Methods

  • Fluorescence Quenching : The peptide can be cleaved by MMPs, resulting in fluorescence changes that can be quantitatively measured. The cleavage can be detected at wavelengths of 440-450 nm when excited at 340-360 nm .

Case Studies and Research Findings

  • Substrate Specificity : Research indicates that this compound exhibits increased specificity constants for collagenases and MMPs compared to other substrates. This specificity is essential for accurately quantifying proteolytic activity in biological samples .
  • Inhibition Studies : Inhibitor screening has shown that this peptide can serve as a valuable tool for studying the inhibition of MMPs, providing insights into potential therapeutic applications in diseases characterized by excessive proteolytic activity, such as cancer and arthritis .
  • Comparative Analysis : A comparative study involving various fluorogenic substrates demonstrated that this compound outperformed traditional substrates in terms of sensitivity and specificity for MMP activity detection .

Data Table: Comparison of Substrates

Substrate NameSpecificityDetection Wavelength (nm)Molecular Weight (g/mol)
This compoundHigh440-4501138.28
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Moderate3921221.3
Abz-Phe-Arg-Lys(Dnp)-Pro-OHLow420Variable

Properties

Molecular Formula

C51H79N17O13

Molecular Weight

1138.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H79N17O13/c1-28(2)23-37(64-49(76)40-17-12-22-66(40)50(77)36(15-9-10-20-52)63-45(72)32-13-7-8-14-33(32)56-6)46(73)59-27-42(69)61-38(24-29(3)4)47(74)65-39(26-58-34-19-18-31(67(78)79)25-41(34)68(80)81)48(75)60-30(5)44(71)62-35(43(53)70)16-11-21-57-51(54)55/h7-8,13-14,18-19,25,28-30,35-40,56,58H,9-12,15-17,20-24,26-27,52H2,1-6H3,(H2,53,70)(H,59,73)(H,60,75)(H,61,69)(H,62,71)(H,63,72)(H,64,76)(H,65,74)(H4,54,55,57)/t30-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

AMBDZQJFGVWDDV-GCFINZEGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3NC

Canonical SMILES

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.